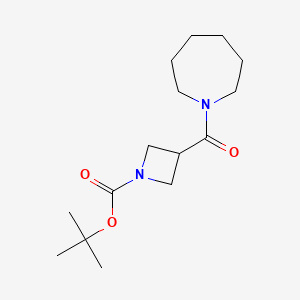![molecular formula C26H58ClN2+ B15126920 dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride CAS No. 7392-72-5](/img/structure/B15126920.png)
dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and its effectiveness as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride typically involves the reaction of octadecylamine with trimethylamine and 3-chloropropyltrimethoxysilane. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is often formulated as a solution in methanol or other suitable solvents for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the quaternary ammonium group, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated species, while substitution reactions can yield a range of substituted ammonium compounds .
Scientific Research Applications
Dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the preparation of antimicrobial coatings and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It can disrupt microbial cell membranes, leading to cell lysis and death. The long alkyl chain allows it to insert into lipid bilayers, while the quaternary ammonium group interacts with negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with two long alkyl chains.
Trimethyloctadecylammonium chloride: Lacks the propyl group but has a similar long alkyl chain.
Cetyltrimethylammonium chloride: Has a shorter alkyl chain but similar quaternary ammonium structure
Uniqueness
Dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride is unique due to its specific combination of a long alkyl chain and a propyl group, which enhances its surfactant properties and antimicrobial effectiveness compared to other similar compounds .
Properties
CAS No. |
7392-72-5 |
|---|---|
Molecular Formula |
C26H58ClN2+ |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride |
InChI |
InChI=1S/C26H58N2.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4;/h7-26H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
NKLLIJRIVIWJLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)



![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one](/img/structure/B15126907.png)
![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)

![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
